3-甲酰基-2-甲基苯基硼酸

描述

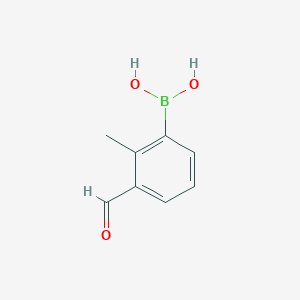

3-Formyl-2-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound features a formyl group (–CHO) and a methyl group (–CH3) attached to a phenyl ring, along with a boronic acid functional group (–B(OH)2). The presence of these functional groups makes it a valuable intermediate in various chemical reactions and applications.

科学研究应用

Organic Synthesis

Role in Suzuki-Miyaura Coupling:

3-Formyl-2-methylphenylboronic acid is primarily utilized as an intermediate in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is instrumental in synthesizing complex organic molecules.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of 3-Formyl-2-methylphenylboronic acid in synthesizing biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The study highlighted that the compound's reactivity allows for high yields and selectivity in product formation .

Medicinal Chemistry

Development of Boron-Containing Drugs:

The compound is significant in developing boron-containing drugs, particularly for targeted cancer therapies. Its ability to form stable complexes with biomolecules enhances drug efficacy and specificity.

Case Study:

Research published in Bioorganic & Medicinal Chemistry Letters explored the use of 3-Formyl-2-methylphenylboronic acid as a precursor for enzyme inhibitors. The study showed that derivatives synthesized from this compound exhibited potent inhibitory activity against specific cancer-related enzymes, demonstrating its potential as a lead compound in drug development .

Materials Science

Synthesis of Advanced Materials:

3-Formyl-2-methylphenylboronic acid is employed in producing advanced materials, including polymers and nanomaterials. Its unique properties contribute to enhanced performance characteristics such as durability and thermal stability.

Application Example:

In materials research, this compound has been used to create polymer composites with improved mechanical properties. A study reported in Materials Science & Engineering showed that incorporating 3-Formyl-2-methylphenylboronic acid into polymer matrices resulted in materials with superior tensile strength and thermal resistance .

Bioconjugation Techniques

Selective Binding Properties:

The boronic acid functionality of this compound allows it to selectively bind to diols, making it valuable in bioconjugation techniques used for labeling biomolecules.

Case Study:

A study detailed in Analytical Chemistry demonstrated the application of 3-Formyl-2-methylphenylboronic acid in developing biosensors. The compound's ability to form reversible covalent bonds with diols was exploited to create sensitive detection systems for biomolecules, showcasing its utility in diagnostics .

Environmental Applications

Pollutant Detection and Removal:

The reactivity of 3-Formyl-2-methylphenylboronic acid makes it suitable for environmental applications, particularly in detecting and removing pollutants from water sources.

Research Findings:

An investigation published in Environmental Science & Technology illustrated how this compound could be utilized to develop methods for detecting specific contaminants due to its selective binding properties. The study found that using this compound significantly improved the efficiency of pollutant removal processes .

Summary Table of Applications

作用机制

Target of Action

The primary target of 3-Formyl-2-methylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of 3-Formyl-2-methylphenylboronic acid involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by 3-Formyl-2-methylphenylboronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

The success of the suzuki–miyaura coupling reaction, in which this compound participates, is attributed to the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . These properties suggest that 3-Formyl-2-methylphenylboronic acid may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 3-Formyl-2-methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .

Action Environment

The action of 3-Formyl-2-methylphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . Therefore, the efficacy and stability of 3-Formyl-2-methylphenylboronic acid are likely to be influenced by factors such as temperature, pH, and the presence of other reactants or catalysts .

生化分析

Biochemical Properties

3-Formyl-2-methylphenylboronic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, particularly those involved in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and as an enzyme inhibitor. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue .

Cellular Effects

The effects of 3-Formyl-2-methylphenylboronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. In cellular metabolism, 3-Formyl-2-methylphenylboronic acid can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in cellular energy production .

Molecular Mechanism

At the molecular level, 3-Formyl-2-methylphenylboronic acid exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key amino acid residues . This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction. The compound can also act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. Furthermore, 3-Formyl-2-methylphenylboronic acid can influence gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Formyl-2-methylphenylboronic acid in laboratory settings are critical for its effective use in biochemical assays. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture and light . Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed from the culture medium . These long-term effects are likely due to the compound’s ability to induce changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of 3-Formyl-2-methylphenylboronic acid vary with dosage. At low doses, the compound can have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can be toxic, causing adverse effects such as liver and kidney damage . The threshold for these toxic effects varies depending on the species and the specific conditions of the study. It is essential to carefully control the dosage to maximize the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

3-Formyl-2-methylphenylboronic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The compound can also interact with cofactors such as NAD+ and FAD, affecting their redox states and influencing metabolic flux . These interactions can lead to changes in the levels of various metabolites, impacting cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of 3-Formyl-2-methylphenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 3-Formyl-2-methylphenylboronic acid is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can influence cellular energy production .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-2-methylphenylboronic acid typically involves the following steps:

Hydroboration: The addition of a borane (BH3) to an alkene or alkyne to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized to form the boronic acid. This step often involves the use of hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of 3-Formyl-2-methylphenylboronic acid may involve large-scale hydroboration and oxidation processes, followed by formylation using efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

3-Formyl-2-methylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group (–OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), aryl halides

Major Products

Oxidation: 3-Carboxy-2-methylphenylboronic acid

Reduction: 3-Hydroxymethyl-2-methylphenylboronic acid

Substitution: Biaryl compounds

相似化合物的比较

Similar Compounds

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- 3-Formyl-2-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

3-Formyl-2-methylphenylboronic acid is unique due to the presence of both a formyl group and a methyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s ability to participate in various reactions, such as oxidation, reduction, and substitution, further enhances its versatility and utility in scientific research and industrial applications.

生物活性

3-Formyl-2-methylphenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug development. This article explores the biological activity of 3-Formyl-2-methylphenylboronic acid, including its mechanisms of action, therapeutic potential, and relevant research findings.

3-Formyl-2-methylphenylboronic acid can be described by its molecular formula . It features a boronic acid functional group, which is crucial for its biological interactions. The compound is often synthesized through various organic reactions involving phenolic compounds and boron reagents.

The biological activity of 3-Formyl-2-methylphenylboronic acid primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biomolecules, including proteins and nucleic acids. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids can inhibit enzymes by binding to the active site or altering enzyme conformation.

- Targeting Tumor Microenvironment : The compound may influence the tumor microenvironment by modulating signaling pathways involved in cancer progression.

Biological Activities

Research indicates that 3-Formyl-2-methylphenylboronic acid exhibits several biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activities of 3-Formyl-2-methylphenylboronic acid:

- Anticancer Studies : A study demonstrated that derivatives of phenylboronic acids, including 3-Formyl-2-methylphenylboronic acid, showed significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.

- Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .

Data Table: Biological Activity Summary

属性

IUPAC Name |

(3-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMJTYJNVKJFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。